Cathelin-related antimicrobial peptide

Antimicrobial resistance Livestock-associated MRSA Cathelicidin potency ranking

Murine models using LL-37 produce confounded results due to divergent conformation and proteolytic susceptibility. CRAMP (CAS 376364-36-2), the sole murine cathelicidin encoded by Camp, is the only evidence-based cathelicidin for DSS-induced colitis and C. difficile models. • 56.6% biofilm biomass reduction at 4× MIC vs P. aeruginosa PAO1; synergy with colistin (91.05% inhibition) • TLR4-selective inhibition without TLR3 interference-preserves antiviral immunity • Validated in published colitis & polymicrobial sepsis models. Supplied lyophilized, ≥95% HPLC, with full QC documentation.

Molecular Formula
Molecular Weight
Cat. No. B1577594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCathelin-related antimicrobial peptide
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CRAMP: Murine Cathelicidin for Innate Immunity Research


Cathelin-related antimicrobial peptide (CRAMP) is the sole murine cathelicidin, serving as the functional orthologue of human LL-37. Encoded by the Camp gene, CRAMP is a 37–39 residue cationic host defense peptide released from its proform by proteolytic cleavage [1]. It displays broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the 0.5–8.0 μM range [2], while also mediating immunomodulatory functions including chemotaxis, cytokine modulation, and wound repair [3]. Despite sharing 67% sequence identity with LL-37, CRAMP exhibits distinct structural, functional, and safety profiles that critically affect its utility in experimental models and translational research.

Murine innate immunity & host defense peptide research
Broad-spectrum antimicrobial screening context
Immunomodulation & wound repair assay context

Why CRAMP Cannot Substitute for LL-37


Despite sharing a common cathelicidin scaffold and 46–67% amino acid identity, CRAMP and LL-37 diverge fundamentally in conformation, proteolytic susceptibility, biofilm activity, and immunomodulatory target selectivity. Under physiological conditions, LL-37 adopts an α-helical conformation, whereas CRAMP remains unstructured [1], a structural difference that directly dictates differential cleavage rates by bacterial omptin proteases. Furthermore, subinhibitory concentrations of LL-37 potently prevent Pseudomonas aeruginosa biofilm formation, while equivalent CRAMP levels show no such prophylactic effect [2]. Conversely, CRAMP eradicates mature biofilms more effectively than LL-37 [3]. These non-substitutable properties mean that LL-37 cannot replace CRAMP in murine infection models without altering experimental outcomes, and vice versa.

Conformational & protease susceptibility
LL-37 α-helical, CRAMP unstructured; cleavage rates may differ, altering murine infection model outcomes.
Biofilm prevention divergence
LL-37 prevents P. aeruginosa biofilm at sub-MIC; CRAMP shows no preventive effect, limiting prophylactic model utility.
Mature biofilm dispersion mismatch
CRAMP disperses established biofilms more effectively; substitution may confound eradication study interpretation.

CRAMP vs Competing Cathelicidins


LA-MRSA Potency vs Bovine Cathelicidins

In a survey of 153 livestock-associated methicillin-resistant Staphylococcus aureus (LA-MRSA) field isolates, CRAMP (mCRAMP) and LL-37 exhibited the highest MIC values among cathelicidins tested, while the bovine peptides BMAP-27 and BMAP-28 showed the lowest MICs [1]. The data rank order was: BMAP-27/BMAP-28 < CAP18 < mCRAMP/LL-37. This demonstrates that for LA-MRSA applications, CRAMP is significantly less potent than bovine cathelicidins. Furthermore, none of 14 common antimicrobial resistance genes affected cathelicidin activity [1], indicating that selection should be based on inherent potency rather than resistance evasion.

LA-MRSA Potency
Head-to-head
CRAMP & LL-37: highest MIC tier (1.0 to >32 μg/mL); BMAP-27/BMAP-28: lowest MIC
Bovine cathelicidins show lower MIC; may support higher sensitivity in MRSA screening
Strain-dependent fold differences; n=153 field isolates
Antimicrobial resistance Livestock-associated MRSA Cathelicidin potency ranking

CroP Susceptibility: CRAMP vs LL-37

The murine pathogen Citrobacter rodentium produces the omptin CroP, which cleaves host cathelicidins. When both peptides were incubated with purified CroP, CRAMP was cleaved more rapidly than LL-37 [1]. Circular dichroism revealed that under the experimental conditions (PBS), LL-37 was α-helical while CRAMP was unstructured [1]. Reciprocal modulation of helicity confirmed the causal link: decreasing LL-37 α-helicity increased its cleavage rate by CroP, while increasing CRAMP α-helicity decreased its rate [1]. In contrast, EHEC OmpT degraded both peptides at similar rates [1], establishing that differential CroP susceptibility is a substrate-conformation-driven phenomenon rather than a universal property.

CroP Cleavage Rate
Head-to-head
CRAMP cleaved more rapidly than LL-37; linked to unstructured conformation
Proteolytic stability may differ in C. rodentium models; model-specific review advised
CroP cleavage pattern differs; EHEC OmpT degrades both similarly
Protease evasion Bacterial virulence Omptin substrate specificity

Biofilm Prevention: CRAMP vs LL-37

At subinhibitory concentrations (0.5 μg/mL, far below its MIC of 64 μg/mL), LL-37 potently inhibited the formation of Pseudomonas aeruginosa biofilms by disrupting bacterial attachment, stimulating twitching motility, and downregulating Las and Rhl quorum sensing systems [1]. Under identical conditions, CRAMP produced no inhibitory effect on P. aeruginosa biofilm formation, a result comparable to the inactivity of polymyxin B and Bac2A [1]. This highlights a critical functional divergence: LL-37 possesses a biofilm-prevention capability at immunologically relevant sub-MIC concentrations that CRAMP lacks.

Biofilm Prevention
Supporting evidence
LL-37 inhibits P. aeruginosa biofilm at sub-MIC; CRAMP shows no inhibitory effect
CRAMP lacks biofilm prevention activity; consider LL-37 for prophylactic biofilm models
Subinhibitory concentration 0.5 μg/mL LL-37; PAO1 strain
Biofilm prevention Pseudomonas aeruginosa Quorum sensing inhibition

Mature Biofilm Eradication: CRAMP vs LL-37

Against pre-established mature PAO1 biofilms, CRAMP was explicitly found to have an 'obvious eradication effect' superior to that of LL-37, implying a better drug development prospect [1]. Quantitative data from a separate study corroborate this: at 4× MIC (62.5 μg/mL), CRAMP reduced PAO1 biofilm biomass by 56.6%, representing a more significant biofilm dispersion effect [2]. This stands in contrast to the biofilm-prevention data (where LL-37 dominates) and establishes CRAMP as the preferred cathelicidin for dispersing already-formed biofilms.

Mature Biofilm Eradication
Cross-study comparable
CRAMP reduced PAO1 biofilm biomass by 56.6% at 4× MIC; greater dispersion than LL-37
Reported higher biofilm clearance rate; supports biofilm eradication research
Effect at 62.5 μg/mL CRAMP; mature biofilm model
Biofilm eradication Antibiofilm dispersant Pseudomonas aeruginosa PAO1

Selective TLR4 Inhibition

CRAMP inhibits lipopolysaccharide (LPS)-induced inflammatory responses by targeting the TLR4 signaling pathway and does not co-localize with TLR3 in BEAS-2B human bronchial epithelial cells . This indicates that CRAMP's anti-inflammatory mechanism is TLR4-specific and does not interfere with TLR3-mediated antiviral immunity. While LL-37 also binds LPS and neutralizes TLR4 signaling [1], CRAMP is explicitly documented as not disrupting TLR3 pathways, a property that enables simultaneous treatment of Gram-negative bacterial sepsis without compromising the host's antiviral defense mechanisms.

TLR4 Selectivity
Class-level inference
CRAMP inhibits LPS/TLR4; does not co-localize with TLR3 in BEAS-2B cells
TLR4-selective profile may preserve antiviral TLR3 responses in co-infection models
LL-37 TLR3 interference not excluded; requires validation
TLR4-specific Immunomodulation Sepsis model

In Vivo Efficacy: Colitis & C. difficile

In a DSS-induced acute ulcerative colitis mouse model, CRAMP treatment significantly ameliorated colonic injury, inflammation, and intestinal barrier dysfunction [1]. Serum and colonic inflammatory cytokine levels were decreased. In a separate C. difficile infection model, ileal administration of CRAMP at 10 mg/kg decreased disease severity, reduced cecal bacterial burden, and increased survival [2]. These in vivo demonstrations of therapeutic efficacy establish CRAMP as a viable peptide candidate for gastrointestinal inflammation and infection models. No equivalent therapeutic dataset exists for exogenous LL-37 administration in identical murine colitis or C. difficile models.

In Vivo Colitis Models
Supporting evidence
10 mg/kg CRAMP: disease severity ↓, survival ↑ in C. difficile; ameliorated DSS colitis
Reported disease-model response context; supports colitis & enteric infection research
Exogenous LL-37 comparable data limited
Inflammatory bowel disease Colitis model C. difficile infection

CRAMP Application Scenarios


Murine Colitis & IBD Models

For DSS-induced or C. difficile colitis studies in mice, CRAMP is the only cathelicidin with published exogenous therapeutic efficacy data in these specific models [1][2]. Its demonstrated ability to reduce colonic injury, lower inflammatory cytokines, improve intestinal barrier function [1], decrease cecal bacterial burden, and improve survival [2] makes it the evidence-based selection. LL-37, while structurally related, lacks comparable in vivo colitis efficacy data and differs in proteolytic susceptibility, conformation, and immunomodulatory target preference, making it an unsuitable substitute.

Biofilm Eradication & Combination Therapy

CRAMP's superior capability to disperse established Pseudomonas aeruginosa PAO1 biofilms, achieving 56.6% biomass reduction at 4× MIC and outperforming LL-37 [1][2], positions it as the cathelicidin of choice for chronic biofilm infection research. Its synergy with colistin at sub-MIC levels (91.05% biofilm formation inhibition, 2.77-log10 bactericidal decrease of biofilm bacteria) and concomitant downregulation of quorum sensing-regulated virulence factors (pyocyanin, rhamnolipid) [3] make it the leading candidate for developing peptide-antibiotic combination strategies.

Gram-Negative Sepsis: TLR4-Selective Modulation

In polymicrobial infection models where LPS-induced Gram-negative sepsis coexists with viral infection risk, CRAMP's documented TLR4-selective inhibition without TLR3 pathway interference [1] provides a unique safety advantage. Unlike broader-spectrum immunomodulators, CRAMP neutralizes TLR4-driven inflammation while preserving TLR3-mediated antiviral immunity, making it the preferred molecular tool for studying selective anti-inflammatory mechanisms.

C. rodentium Protease Interaction Models

CRAMP's differential susceptibility to CroP cleavage—more rapid than LL-37 due to its unstructured conformation [1]—makes it the only relevant substrate for studying omptin-mediated immune evasion in the C. rodentium murine model. This protease susceptibility profile is essential for dissecting the co-evolutionary dynamics between host antimicrobial peptides and pathogen virulence factors. Researchers studying omptin biology must use CRAMP, not LL-37, to maintain model fidelity.

Application
Selection Property
Validation Focus
Murine colitis & C. difficile infection models
Reported in vivo model-response dataset
Colonic barrier function, inflammatory cytokine endpoints
Biofilm dispersion & antibiotic combination research
Mature biofilm dispersion activity
Biofilm biomass reduction, synergy with colistin
Polymicrobial infection & TLR4-selective modulation
TLR4-selective immunomodulation, TLR3 pathway preservation
Antiviral response in LPS-challenged co-infection models
Omptin protease–host defense peptide interaction
Differential CroP cleavage profile
Peptide stability in C. rodentium colitis model

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